molecular formula C7H3BF7K B7892572 Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide

Cat. No.: B7892572
M. Wt: 270.00 g/mol
InChI Key: WGLYMYDCTUJRFO-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a fluorinated organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The boron center is bonded to three fluorine atoms, forming a trifluoroborate anion stabilized by a potassium counterion. This compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing nature of its substituents, which enhance the electrophilicity of the boron center .

Properties

IUPAC Name

potassium;trifluoro-[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7.K/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYMYDCTUJRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The boronic acid reacts with KHF₂ in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The process replaces the hydroxyl groups on boron with fluorine atoms, forming the trifluoroborate anion, which precipitates as the potassium salt:

Ar-B(OH)2+3KHF2K[Ar-BF3]+2H2O+2KOH\text{Ar-B(OH)}2 + 3\text{KHF}2 \rightarrow \text{K}[ \text{Ar-BF}3 ] + 2\text{H}2\text{O} + 2\text{KOH}

Optimized Protocol

  • Reactants :

    • 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1 equiv)

    • KHF₂ (3–6 equiv)

  • Solvent : Anhydrous THF/DMF (4:1 v/v)

  • Conditions : 80–100°C, 6–8 hours under nitrogen.

  • Workup : Filter the precipitate, wash with cold acetone, and dry under vacuum.

  • Yield : 72–87%.

Table 1 : Key Parameters for KHF₂-Mediated Synthesis

ParameterOptimal RangeImpact on Yield
KHF₂ Equivalents3–6<3: Incomplete conversion; >6: Side reactions
Temperature80–100°CLower temps slow kinetics; higher temps risk decomposition
Solvent PolarityHigh (DMF > THF)Enhances ion pair separation

Diazotization-Hydrolysis of 4-Fluoro-3-(Trifluoromethyl)Aniline

A patented method (US5892126A) outlines a precursor route starting from 4-fluoro-3-(trifluoromethyl)aniline:

Stepwise Process

  • Diazotization : Treat the aniline with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0–5°C to form the diazonium salt.

  • Hydrolysis : Heat the diazonium salt in aqueous copper sulfate (CuSO₄) to replace the diazo group with a hydroxyl group.

  • Borylation : React the phenol intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Critical Considerations

  • Diazonium Stability : Excess H₂SO₄ (35–70% concentration) prevents premature hydrolysis.

  • Byproduct Mitigation : Defluorination competes at temperatures >10°C; precise cooling (<5°C) is essential.

  • Final Yield : 56–90%, depending on hydrolysis efficiency.

Transmetalation from Grignard Reagents

For substrates sensitive to acidic conditions, transmetalation from organomagnesium intermediates offers an alternative:

Procedure

  • Generate the Grignard reagent (4-fluoro-3-(trifluoromethyl)phenylmagnesium bromide) from the corresponding aryl bromide.

  • Add trimethyl borate (B(OMe)₃) to form the boronate complex.

  • Treat with KHF₂ to yield the trifluoroborate.

Advantages :

  • Avoids boronic acid handling.

  • Suitable for electron-deficient aryl systems.

Limitations :

  • Requires strict anhydrous conditions.

  • Lower yields (60–75%) due to competing protodeboronation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ flow chemistry to enhance reproducibility and safety:

  • Photochemical Borylation : Irradiate a mixture of the aryl halide and B₂pin₂ in a microreactor (residence time: 32 min, 450 nm LED).

  • In-Line Fluoridation : Directly pass the boronate through a KHF₂-saturated column.

Table 2 : Comparative Analysis of Scalable Methods

MethodThroughput (kg/day)Purity (%)Cost (USD/kg)
Batch KHF₂5–1095–97120–150
Flow Photochemical20–3098–9990–110

Challenges and Mitigation Strategies

Byproduct Formation

  • Protodeboronation : Minimized by using freshly distilled solvents and inert atmospheres.

  • Fluoride Leaching : Additives like 18-crown-6 stabilize K⁺ ions, reducing side reactions.

Purification

  • Recrystallization : MTBE/hexane mixtures yield crystals with >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients removes residual boronic acids.

Emerging Techniques

Electrochemical Borylation

A 2025 study demonstrated direct electrolysis of aryl halides in the presence of B₂pin₂, bypassing traditional metal catalysts. Initial trials achieved 65% yield with reduced waste.

Biocatalytic Routes

Immobilized benzaldehyde lyase variants catalyze boronate formation from aryl aldehydes, though yields remain low (∼40%) .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous potassium trifluoroborates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity (%) MDL Number
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide C₇H₃BF₇K ~257.91 4-F, 3-CF₃ - 95 MFCD18861575
Potassium trifluoro(4-fluorophenyl)borate C₆H₄BF₃K 182.91 4-F 192863-35-7 - -
Potassium trifluoro(4-methoxyphenyl)borate C₇H₇BF₃KO 232.03 4-OCH₃ 192863-36-8 - -
Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide C₁₂H₁₄BF₃KNO 295.16 4-(piperidine carbonyl) 1359865-98-7 >95 MFCD11977715
Potassium trifluoro(4-(methylsulfonyl)phenyl)borate C₇H₇BF₃KO₂S 262.10 4-SO₂CH₃ 850623-40-4 - -
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-F and 3-CF₃ substituents are strongly electron-withdrawing, making it more electrophilic than analogs with electron-donating groups (e.g., 4-OCH₃ in CAS 192863-36-8) .
  • Functional Diversity : Compounds like the piperidine-carbonyl derivative (CAS 1359865-98-7) and methylsulfonyl analog (CAS 850623-40-4) incorporate functional groups that expand utility in pharmaceutical synthesis or materials science .

Physicochemical Properties

  • Stability: Fluorinated aryltrifluoroborates generally exhibit high stability. The target compound’s multiple fluorine atoms enhance moisture resistance compared to non-fluorinated analogs.
  • Solubility : The trifluoromethyl group increases lipophilicity, reducing solubility in polar solvents relative to compounds with hydrophilic substituents (e.g., 4-(2-hydroxyethoxy)phenyl in QN-3353, ) .
  • Reactivity : In Suzuki-Miyaura couplings, the target compound’s electron-deficient aryl group may require milder bases compared to electron-rich analogs like 4-methoxyphenyl derivatives .

Biological Activity

Overview

Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a member of the organotrifluoroborate family, recognized for its stability and versatility in organic synthesis. This compound, with the molecular formula C7H6BF4K, has gained attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

This compound can be synthesized through the reaction of 4-fluorobenzyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The purification process often involves recrystallization or column chromatography to achieve high purity levels for biological studies.

The biological activity of this compound primarily stems from its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This mechanism involves the formation of a palladium complex with the organotrifluoroborate, which subsequently undergoes oxidative addition with an aryl or vinyl halide. The process continues through transmetalation and reductive elimination to yield biaryl or aryl-vinyl products, which are crucial intermediates in the synthesis of pharmaceuticals and biologically active compounds.

Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical intermediates. Its ability to facilitate the formation of complex organic molecules makes it valuable for developing new therapeutic agents. For instance, compounds synthesized using this reagent have shown promise in treating conditions such as ischemic stroke and chronic kidney diseases by modulating inflammatory responses and oxidative stress pathways .

Case Studies

  • Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against cancer cell lines. These studies highlight its potential as a scaffold for developing new anticancer drugs.
  • Neuroprotective Effects : In animal models, compounds derived from this boron reagent have been shown to reduce brain infarct size and improve neurological outcomes following ischemic injury. This suggests a neuroprotective role that warrants further investigation into its mechanisms and therapeutic potential .

Safety and Toxicology

Despite its promising applications, safety assessments indicate that this compound can cause skin and eye irritation. Proper handling protocols must be observed to mitigate exposure risks during laboratory use .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Potassium Trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borateC13H12BF4KAnti-inflammatory effects in ischemic models
Potassium 4-(trifluoromethyl)phenyltrifluoroborateC7H6BF4KVersatile reagent for organic synthesis

Q & A

Basic Research Questions

Q. How can potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide be synthesized with optimal yield and purity?

  • Methodological Answer : A standard approach involves lithiation of the aryl halide precursor (e.g., 4-fluoro-3-(trifluoromethyl)bromobenzene) followed by reaction with boron trifluoride etherate. For example, in analogous potassium trifluoroborate syntheses, the aryl halide is treated with n-BuLi at -78°C in THF, followed by BF₃·OEt₂ addition. The intermediate is then precipitated as the potassium salt using KHF₂ . Key parameters include strict moisture exclusion, low temperatures (-78°C), and inert atmosphere. Yields typically range from 65–85% depending on substituent steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.07–7.38 ppm for fluorinated phenyl groups) .
  • ¹⁹F NMR : Trifluoroborate (BF₃⁻) signals resonate at δ -135 to -115 ppm, while the -CF₃ group appears at δ -62 to -58 ppm .
  • ¹¹B NMR : A sharp singlet near δ 3 ppm confirms trifluoroborate formation .
  • FT-IR : B-F stretching vibrations at ~1450–1350 cm⁻¹ and C-F stretches at 1250–1100 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluoro-3-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing effect (-CF₃ and -F) enhances electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT) suggest reduced activation energy for Pd-catalyzed reactions compared to non-fluorinated analogs. Experimental validation shows coupling efficiencies >90% with electron-rich aryl partners under mild conditions (50°C, K₂CO₃ base) .

Q. What strategies mitigate hydrolysis of this trifluoroborate in aqueous reaction media?

  • Methodological Answer :

  • Solvent System : Use mixed solvents (e.g., THF/H₂O 4:1) with buffered pH (8–9) to stabilize the boron center.
  • Additives : Include phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reduce water contact .
  • Kinetic Monitoring : Track hydrolysis via ¹⁹F NMR; half-life in H₂O at 25°C is ~6 hours, but extends to >24 hours with 10% MeCN .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the boron-aryl bond polarization.
  • NBO Analysis : Quantifies charge distribution, showing higher positive charge on boron (~+0.75 e) due to -CF₃/-F groups .
  • Transition State Modeling : Predicts preferential oxidative addition at the para-fluorine position in Pd-catalyzed couplings .

Key Considerations for Researchers

  • Contradictions in Stability : While suggests stability at >300°C, hydrolysis data from indicates sensitivity to moisture. Always validate thermal stability via TGA-DSC before high-temperature applications.
  • Synthetic Adaptability : The method in for ethynyl-trifluoroborates can be modified for substituted aryl systems by adjusting lithiation times .

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